2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[[5-(2-nitrophenyl)furan-2-yl]methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-27-17-10-8-16(9-11-17)20-7-4-14-23(20)15-18-12-13-22(28-18)19-5-2-3-6-21(19)24(25)26/h2-3,5-6,8-13,20H,4,7,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVNERPDMZVXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Procedure
The synthesis begins with the reaction of (R/S)-2-(4-methoxyphenyl)pyrrolidine and 5-(2-nitrophenyl)furan-2-carbaldehyde in dichloromethane (DCM) as the solvent. Triacetoxyborohydride (359 mg, 1.692 mmol) is employed as the reducing agent, facilitating the formation of the secondary amine linkage. The reaction proceeds at room temperature under inert atmospheric conditions for approximately 16 hours, achieving a yield of 77% after purification.
Key steps include:
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Stoichiometric Balance : A 1:1 molar ratio of the pyrrolidine and aldehyde precursors ensures minimal side reactions.
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Reducing Agent Selection : Triacetoxyborohydride is preferred over sodium cyanoborohydride due to its compatibility with DCM and enhanced selectivity for imine intermediates.
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Workup : The crude product is extracted with DCM, washed with saturated sodium bicarbonate to remove acidic impurities, and dried over anhydrous sodium sulfate.
Purification and Characterization
Purification via flash column chromatography (0–100% ethyl acetate in hexanes) yields the target compound as a racemic mixture. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
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¹H NMR (400 MHz, DMSO-d₆) : δ 7.87–7.78 (m, 1H, aromatic), 3.75 (s, 3H, methoxy), 3.63 (d, J = 14.7 Hz, 1H, methylene).
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Mass Spectrometry : Observed [M+H]⁺ at m/z 379.24, consistent with the molecular formula C₂₂H₂₂N₂O₄.
Stereochemical Resolution and Enantiomer-Specific Synthesis
The target compound exhibits chirality at the pyrrolidine ring’s second carbon, necessitating methods to isolate or synthesize enantiomerically pure forms.
Resolution of Racemic Mixtures
The racemic product from the reductive amination can be resolved using chiral stationary-phase chromatography, though specific details of the resolving conditions remain undisclosed in available literature. Alternatively, asymmetric synthesis routes may employ chiral auxiliaries or catalysts, but no such methods have been reported for this compound.
Alternative Synthetic Approaches and Methodological Insights
While reductive amination dominates the literature, other strategies merit discussion for their potential applicability.
Electrophilic Substitution and Functional Group Compatibility
The nitro group on the furan ring imposes strict limitations on reaction conditions. Electrochemical studies of similar compounds reveal that nitro reduction occurs at approximately −500 mV vs. Ag/AgCl, necessitating avoiding strongly reducing environments during synthesis.
Data Tables and Comparative Analysis
Table 1: Optimization of Reductive Amination Conditions
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine may exhibit a range of biological activities, including:
- Anticancer Activity : Mannich bases derived from similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human colon carcinoma cells. Studies have reported that certain derivatives possess IC50 values lower than those of standard drugs like 5-fluorouracil .
- Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial effects, demonstrating potential as new therapeutic agents against resistant strains of bacteria .
- Neuroprotective Effects : Some derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .
Case Studies
Several studies highlight the potential applications of this compound:
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Anticancer Studies : In vitro evaluations have shown that derivatives of this compound exhibit higher cytotoxicity compared to standard treatments. For instance, compounds derived from Mannich bases were tested against multiple cancer cell lines, showing promising results .
Compound Cell Line IC50 Value Compound A MCF-7 < 2 μg/mL Compound B HepG2 < 3 μg/mL - Antimicrobial Research : The antimicrobial efficacy of similar structures has been documented, demonstrating effectiveness against various pathogens. A study indicated that certain derivatives exhibited potent inhibitory effects on bacterial growth .
- Neuroprotective Potential : Research into neuroprotective agents has identified compounds with similar structures that protect neuronal cells from apoptosis, suggesting a therapeutic avenue for conditions like Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its mechanism .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Physicochemical Properties
- Solubility : The methoxy group enhances hydrophilicity compared to purely nitro-substituted analogs (e.g., USP31 derivatives), which may exhibit lower aqueous solubility due to increased lipophilicity .
- Stability : Nitro groups are prone to photodegradation; the target compound’s discontinuation may reflect instability under storage conditions .
Biological Activity
2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine is a synthetic compound characterized by its complex structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a furan moiety substituted with a nitrophenyl group. The molecular formula of this compound is C22H22N2O4, with a molecular weight of approximately 378.43 g/mol. This unique combination of functional groups suggests potential biological activities, making it an interesting subject for research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Potential Biological Activities
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : The presence of nitro and furan groups often correlates with antimicrobial properties, suggesting that this compound may inhibit bacterial growth.
- Anti-inflammatory Effects : The structural motifs present in the compound could engage in pathways that modulate inflammatory responses.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antioxidant Properties : A study examining related furan derivatives reported significant antioxidant activity, attributed to the presence of electron-donating groups that stabilize free radicals .
- Antimicrobial Effects : Research on similar nitrophenyl-containing compounds has shown promising results against various bacterial strains, indicating that the nitro group may enhance antimicrobial efficacy .
- Cytoprotective Activity : In vitro studies on structurally analogous compounds revealed their ability to protect cellular DNA from damage induced by carcinogens, suggesting potential chemopreventive properties .
Comparative Analysis
The following table compares this compound with related compounds based on their biological activities:
| Compound Name | Structure | Key Biological Activities |
|---|---|---|
| Compound A | C22H22N2O4 | Antioxidant, Antimicrobial |
| Compound B | C21H20N2O4 | Anti-inflammatory, Cytoprotective |
| Compound C | C23H24N2O5 | Antimicrobial, Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
